N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5/c1-8-6-12(18-11(16-8)4-5-15-18)17-10-3-2-9(13)7-14-10/h2-7H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWWSQPLXLRWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)NC3=NC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 5-fluoropyridin-2-yl group: This step often involves a nucleophilic substitution reaction where a fluoropyridine derivative is introduced to the core structure.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing fluorine atom at the 5-position of the pyridine ring activates the molecule for nucleophilic substitution. This reactivity is critical for functionalizing the pyridine moiety.
Key Findings :
-
Fluorine substitution occurs regioselectively at the pyridine ring due to its electron-deficient nature.
-
Amine nucleophiles (e.g., primary/secondary amines) yield stable aromatic amines under mild basic conditions .
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyrimidine core participates in palladium-catalyzed coupling reactions, enabling diversification at the 5-methyl or 7-amine positions.
Key Findings :
-
Suzuki coupling at the 5-methyl position introduces aryl/heteroaryl groups, enhancing pharmacological profiles .
-
Buchwald-Hartwig amination modifies the 7-amine for improved binding affinity to biological targets.
Functional Group Transformations
The 7-amine group undergoes alkylation and acylation, while the pyridine ring participates in oxidation-reduction reactions.
Key Findings :
-
Alkylation of the 7-amine retains the compound’s planar geometry, critical for receptor binding .
-
Pyridine reduction is limited by steric hindrance from the pyrazolo[1,5-a]pyrimidine core.
Heterocycle Formation
The amine and pyridine groups serve as precursors for constructing fused heterocyclic systems.
Key Findings :
-
Cyclocondensation reactions expand the heterocyclic framework, enhancing fluorescence properties .
-
Diazotization is sensitive to the electronic effects of the fluorine substituent .
Photophysical and Catalytic Reactions
The compound’s extended π-system enables applications in fluorescence and catalysis.
Key Findings :
Scientific Research Applications
Anti-mycobacterial Activity
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives, including N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, in inhibiting the growth of Mycobacterium tuberculosis (M.tb).
Structure–Activity Relationship Studies
A comprehensive investigation into the structure–activity relationship (SAR) of various pyrazolo[1,5-a]pyrimidine analogues showed that modifications at specific positions could enhance their potency against M.tb. Notably, compounds with specific 5-substituents demonstrated improved in vitro activity with minimal hERG liability, indicating a favorable safety profile for further development .
| Compound | Inhibition Concentration (µg/mL) | Remarks |
|---|---|---|
| Compound A | 0.2 | High activity against M.tb |
| Compound B | 1.5 | Moderate activity |
Anticancer Properties
The compound has also been evaluated for its anticancer potential against various cancer cell lines. Initial findings suggest that it may inhibit tumor cell proliferation through modulation of critical signaling pathways involved in cell growth and survival.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| K562 (Leukemia) | 20.0 |
These results indicate that the compound could serve as a lead for developing new anticancer agents .
Optical Applications
Beyond its biological applications, pyrazolo[1,5-a]pyrimidines have been identified as promising candidates for optical applications due to their unique photophysical properties.
Fluorescent Properties
Research has revealed that derivatives of this compound can exhibit excited-state intramolecular proton transfer (ESIPT), making them suitable for use in fluorescent sensors and imaging applications . The synthesis of various derivatives with different electron-withdrawing and electron-donating groups has been explored to enhance their optical properties.
Other Biological Activities
In addition to its primary applications, this compound has shown potential in other areas:
- Antifungal Activity : Some derivatives have demonstrated antifungal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.
- Insecticidal Activity : Preliminary tests indicate moderate insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda .
Mechanism of Action
The mechanism of action of N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
N-(5-chloropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: This compound has a chlorine atom instead of a fluorine atom, which may result in different biological activities and chemical properties.
N-(5-bromopyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: The presence of a bromine atom can also influence the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can enhance its biological activity and stability compared to other similar compounds .
Biological Activity
N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 5-fluoropyridine moiety. Its chemical formula is C12H10FN5, and it has been identified as a promising candidate for various therapeutic applications due to its unique structure that allows for diverse interactions with biological targets.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
Antiviral Efficacy
The antiviral efficacy of this compound was assessed using Vero cells infected with SARS-CoV-2. The results indicated:
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | <0.25 | >25 | >100 |
This data highlights the compound's promising selectivity and efficacy against viral infections.
Kinase Inhibition Profile
The inhibition profile against key kinases involved in cancer pathways was also evaluated:
| Kinase Target | IC50 (μM) |
|---|---|
| mTOR | 0.15 |
| PI3K | 0.20 |
| AKT | 0.30 |
These results confirm the compound's potential as an anticancer agent through targeted kinase inhibition.
Case Studies and Research Findings
A series of studies have focused on the optimization of pyrazolo[1,5-a]pyrimidine derivatives for enhanced biological activity:
- Synthesis and Evaluation : Researchers synthesized various derivatives of this compound and evaluated their biological activities. Modifications to the pyridine ring significantly influenced their antiviral potency and selectivity against cancer cell lines.
- Safety Profile : Toxicological assessments indicated that the compound exhibited low toxicity across various cell lines, making it a viable candidate for further development in therapeutic applications.
- Pharmacokinetic Studies : Preliminary pharmacokinetic studies suggested favorable absorption and distribution characteristics, which are critical for effective drug development.
Q & A
Q. What are the recommended synthetic routes for preparing N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles or substituted pyrimidines. A common approach includes:
- Suzuki-Miyaura cross-coupling to introduce aromatic substituents at position 3 or 5 of the pyrazolo[1,5-a]pyrimidine scaffold (e.g., using fluoropyridinyl boronic acids) .
- Nucleophilic substitution at position 7 with 5-fluoropyridin-2-amine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Optimization steps : Use of catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and solvent systems (e.g., DMF or THF) to enhance yield (typically 50–70%) and purity (>95% by HPLC) .
Q. How is the structural characterization of this compound performed?
Key methodologies include:
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme inhibition : Screen against kinases (e.g., CDK2) or receptors (e.g., 5-HT₆) using fluorescence polarization or radiometric assays. IC₅₀ values <100 nM indicate high potency .
- Cellular assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and selectivity via comparative studies with structurally related analogs (e.g., trifluoromethyl vs. methyl substituents) .
Advanced Research Questions
Q. How do substituent modifications at positions 3 and 5 affect bioactivity?
Structure-activity relationship (SAR) studies reveal:
Q. What computational methods are used to design derivatives with improved selectivity?
- Molecular docking : Use programs like AutoDock Vina to predict binding modes with targets (e.g., 5-HT₆ receptor). The trifluoromethyl group shows enhanced π-π stacking with Phe285 in the receptor .
- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with IC₅₀ data to prioritize analogs with <10 nM potency .
- ADME prediction : Tools like SwissADME assess pharmacokinetics (e.g., CNS MPO score >4 for neuroactive derivatives) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., oxidative products at the pyridine ring) that may contribute to in vivo efficacy .
- Dose optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to account for first-pass metabolism differences .
- Off-target screening : Employ proteome-wide assays (e.g., KINOMEscan) to rule out interactions with unintended kinases .
Q. What strategies mitigate crystallographic disorder in structural studies?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å) for disordered regions (e.g., fluoropyridinyl groups) .
- Refinement : Apply SHELXL constraints (e.g., SIMU/DELU commands) to model anisotropic displacement parameters .
- Temperature factors : Atoms with B > 8 Ų are flagged for manual adjustment to reduce model bias .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
